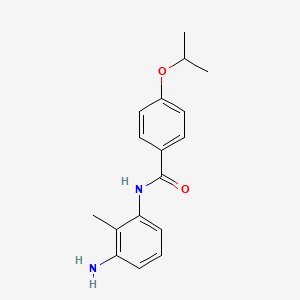

N-(3-Amino-2-methylphenyl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11(2)21-14-9-7-13(8-10-14)17(20)19-16-6-4-5-15(18)12(16)3/h4-11H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKWCFBNXGJYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-4-isopropoxybenzamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the preparation of 3-amino-2-methylphenylamine, which is achieved through the reduction of 3-nitro-2-methylphenylamine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Coupling Reaction: The intermediate 3-amino-2-methylphenylamine is then reacted with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-4-isopropoxybenzamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical transformations, including oxidation and substitution reactions.

- Chemical Reactions :

- Oxidation : The amino group can be oxidized to yield nitro or nitroso derivatives.

- Reduction : The compound can be reduced to form primary or secondary amines.

- Substitution : The isopropoxy group can be replaced with other nucleophiles under suitable conditions.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Nitro derivatives | Potassium permanganate, Hydrogen peroxide |

| Reduction | Primary/Secondary amines | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Various substituted compounds | Sodium hydride, Alkyl halides |

Biology

- Biological Activity Studies : Research indicates that N-(3-Amino-2-methylphenyl)-4-isopropoxybenzamide may exhibit enzyme inhibition and receptor binding capabilities. These properties are crucial for understanding its role in biological systems.

- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes or receptors. The amino group forms hydrogen bonds with active sites, while the isopropoxy and benzamide groups stabilize the compound within the target site, modulating activity.

Medicine

- Pharmaceutical Development : Ongoing studies focus on this compound's potential as a pharmaceutical intermediate or active ingredient. Its structural characteristics suggest it could be developed into therapeutic agents targeting various diseases.

- Case Study Example : Research has indicated that modifications of similar compounds have led to successful drug candidates for treating conditions like cancer and inflammation.

Industry

- Material Development : this compound is utilized in developing new materials and chemical processes. Its unique properties allow for innovations in polymer science and material engineering.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of protein function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide (CAS: 1020056-36-3)

- Structural Difference : Replaces the 4-isopropoxy group with a bulkier 4-isobutoxy substituent.

- Key Properties: Property N-(3-Amino-2-methylphenyl)-4-isopropoxybenzamide N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide Molecular Formula Not explicitly provided C₁₈H₂₂N₂O₂ Molar Mass (g/mol) Not provided 298.38 Predicted Boiling Point Not provided 402.1±45.0°C Predicted pKa Not provided 13.53±0.70

- Both compounds share an irritant hazard classification .

Core Structure Variations: Benzamide vs. Benzenesulfonamide

Compounds 9 and 19 from are benzenesulfonamide derivatives with a 4-isopropoxybenzamide moiety.

- Structural Difference : Sulfonamide (-SO₂NH-) core vs. benzamide (-CONH-) core.

- Biological Activity: These sulfonamides demonstrated notable antiproliferative activity against cancer cell lines, attributed to the sulfonyl group’s hydrogen-bonding capacity and the isopropoxy group’s role in hydrophobic interactions .

Positional and Functional Group Variations

N-(4-Hydroxyphenyl)-4-isopropoxybenzamide (Compound 20, )

- Structural Difference: Hydroxyl group at the 4-position of the aniline ring vs. the target compound’s 3-amino-2-methylphenyl group.

- Implications: The hydroxyl group introduces acidity (pKa ~10) and hydrogen-bonding capacity, whereas the amino group in the target compound provides basicity (pKa ~13.5), influencing solubility and ionization at physiological pH .

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide (CAS: 352649-36-6)

- Structural Difference: Propoxy group at the 3-position of the benzoyl ring and a chromenone-containing phenyl group.

Electronic Effects of Substituents

Bromo- and Nitro-Substituted Benzamides ()

- Structural Difference: Electron-withdrawing groups (bromo, nitro) vs. electron-donating groups (amino, methyl).

- Implications : Electron-withdrawing substituents increase amide reactivity and may stabilize charge-transfer interactions, whereas electron-donating groups in the target compound could enhance resonance stabilization or binding to electron-deficient targets .

Complex Heterocyclic Derivatives ()

- Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.

- Structural Difference: Incorporation of fluorinated chromenone and pyrazolopyrimidine rings.

- The target compound’s simpler structure may favor pharmacokinetic simplicity but limit polypharmacological effects .

Biological Activity

N-(3-Amino-2-methylphenyl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound features a unique structure characterized by an amine group, a methyl substitution, and an isopropoxy group attached to a benzamide backbone. This specific arrangement influences its reactivity and biological interactions.

This compound acts primarily through its interactions with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, affecting various biochemical pathways. The precise mechanism can vary based on the target protein and the context of use, with potential implications in cancer therapy and antiviral treatments .

Antiviral Activity

Recent studies have highlighted the compound's potential antiviral properties. For instance, derivatives similar to this compound have demonstrated significant inhibitory activity against hepatitis C virus (HCV). The structure-activity relationship (SAR) analysis indicates that modifications in the side chains can enhance antiviral efficacy. Compounds with similar structures have been shown to exhibit EC50 values comparable to established antiviral drugs .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. It has been reported to inhibit specific kinases involved in cancer progression, such as fibroblast growth factor receptors (FGFRs). This inhibition is crucial as FGFRs play a significant role in various cancers, including liver cancer. The selectivity of this compound towards FGFR4 suggests its potential as a targeted therapeutic agent .

Case Study 1: Inhibition of FGFR

A study focused on FGFR inhibitors demonstrated that this compound could selectively inhibit FGFR4 with nanomolar potency. This selectivity is essential for minimizing off-target effects commonly associated with broad-spectrum inhibitors. The study revealed that structural modifications could enhance binding affinity and selectivity, paving the way for more effective cancer therapies .

Case Study 2: Antiviral Efficacy Against HCV

In another investigation, a series of biaryl amide derivatives were synthesized, including compounds structurally related to this compound. These compounds were tested against HCV, showing promising results with EC50 values significantly lower than those of existing treatments. The study concluded that certain structural features are critical for maintaining antiviral activity, suggesting that further optimization could yield even more potent candidates .

Data Tables

| Compound Name | Target | Activity | EC50 Value (nM) | Selectivity |

|---|---|---|---|---|

| This compound | FGFR4 | Inhibitor | 3 | High |

| Similar Biaryl Amide Derivative | HCV | Inhibitor | 15 | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.